6-Chloro-4-methylquinolin-2-amine
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Overview
Description
6-Chloro-4-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylquinolin-2-amine typically involves the chlorination of 4-methylquinoline followed by amination. One common method is the reaction of 4-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The resulting 6-chloro-4-methylquinoline is then treated with ammonia or an amine source to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Chloro-4-methylquinolin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. The compound’s ability to bind to these targets can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the methyl and amine groups, making it less versatile in certain reactions.
4-Methylquinoline: Lacks the chlorine and amine groups, affecting its biological activity.
2-Aminoquinoline: Lacks the chlorine and methyl groups, influencing its chemical reactivity and applications
Uniqueness
6-Chloro-4-methylquinolin-2-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-4-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
QYYBKPRDUJISEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N |
Origin of Product |
United States |
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